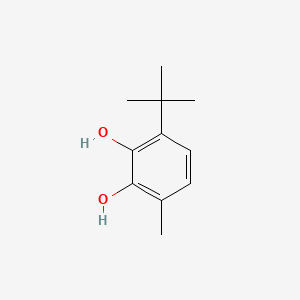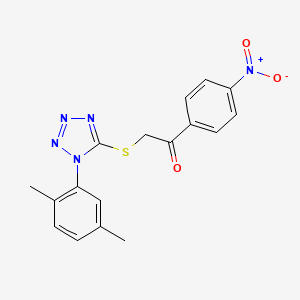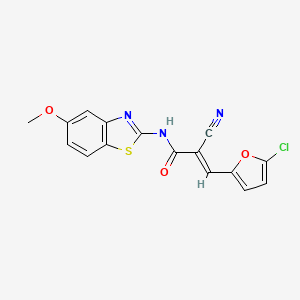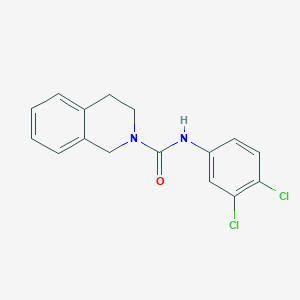
2-phenyl-2-(2,4,6-triiodophenoxy)acetic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-phenyl-2-(2,4,6-triiodophenoxy)acetic acid is a unique organic compound with the molecular formula C14H9I3O3 and a molecular weight of 605.939 g/mol . This compound is characterized by the presence of three iodine atoms attached to a phenoxy group, which is further connected to a phenylacetic acid moiety. It is primarily used in early discovery research due to its rare and unique chemical structure .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-2-(2,4,6-triiodophenoxy)acetic acid typically involves the iodination of phenoxyacetic acid derivatives. The process begins with the preparation of 2,4,6-triiodophenol, which is then reacted with phenylacetic acid under specific conditions to yield the desired product . The reaction conditions often include the use of iodine and a suitable oxidizing agent to facilitate the iodination process.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, ensuring the availability of high-purity reagents and maintaining stringent reaction conditions to achieve consistent product quality .
化学反应分析
Types of Reactions
2-phenyl-2-(2,4,6-triiodophenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of iodine atoms, resulting in deiodinated products.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Deiodinated phenoxyacetic acid derivatives.
Substitution: Phenoxyacetic acid derivatives with substituted functional groups.
科学研究应用
2-phenyl-2-(2,4,6-triiodophenoxy)acetic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in diagnostic imaging due to the presence of iodine atoms, which enhance contrast in imaging techniques.
作用机制
The mechanism of action of 2-phenyl-2-(2,4,6-triiodophenoxy)acetic acid is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The presence of iodine atoms suggests potential interactions with thyroid-related pathways, while the phenoxyacetic acid moiety may interact with various enzymes and receptors involved in metabolic processes .
相似化合物的比较
Similar Compounds
Phenylacetic acid: A simpler analog without the iodine atoms, used in the synthesis of various pharmaceuticals.
2,4,6-triiodophenol: A precursor in the synthesis of 2-phenyl-2-(2,4,6-triiodophenoxy)acetic acid, used in organic synthesis and as an antimicrobial agent.
Uniqueness
This compound is unique due to the combination of a phenylacetic acid moiety with a highly iodinated phenoxy group. This structure imparts distinct chemical and biological properties, making it valuable for research applications .
属性
CAS 编号 |
109339-62-0 |
|---|---|
分子式 |
C14H9I3O3 |
分子量 |
605.93 g/mol |
IUPAC 名称 |
2-phenyl-2-(2,4,6-triiodophenoxy)acetic acid |
InChI |
InChI=1S/C14H9I3O3/c15-9-6-10(16)13(11(17)7-9)20-12(14(18)19)8-4-2-1-3-5-8/h1-7,12H,(H,18,19) |
InChI 键 |
NEBCYCQOXXVBHK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C(=O)O)OC2=C(C=C(C=C2I)I)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[({2-[(2-Hydroxy-5-nitrobenzylidene)amino]phenyl}imino)methyl]-4-nitrophenol](/img/structure/B11963150.png)



![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11963190.png)


![4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11963195.png)
![3-[(4-Tert-butylphenyl)sulfanyl]propanoic acid](/img/structure/B11963203.png)


![5-(phenoxymethyl)-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11963218.png)
![N-[4-(Methylsulfanyl)phenyl]-N'-phenylurea](/img/structure/B11963224.png)
